(4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol
Description
(4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol is a fluorinated aromatic alcohol characterized by a methoxyphenyl core substituted with a 3-fluoropropoxy chain and a hydroxymethyl group. The compound’s structure combines a fluorinated alkyl ether with a polar methanol group, which may enhance metabolic stability and influence solubility compared to non-fluorinated analogs .
Properties
IUPAC Name |
[4-(3-fluoropropoxy)-3-methoxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO3/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7,13H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOUUWHIAKXVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The fluoropropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
(4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The fluoropropoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares key physicochemical parameters of (4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol with structurally related compounds:
*Note: Exact data for the target compound inferred from analogs.
Key Observations:
- Fluorine vs. Other Halogens : The 3-fluoropropoxy group in the target compound likely offers a balance between metabolic stability and electronic effects. Compared to the iodopropoxy analog (higher molecular weight and reactivity due to iodine’s polarizability), fluorine’s electronegativity may reduce oxidative metabolism, as seen in iloperidone’s metabolite 3, which persists in circulation .
- Lipophilicity : The difluoromethoxy analog (logP 2.908) is less lipophilic than the chlorophenylmethoxy derivative (logP 2.908), suggesting that chain length and halogen type significantly influence partitioning behavior .
- Biological Implications : Iloperidone’s metabolite 3, containing a similar fluoropropoxy group, is a major circulating metabolite with a high Vmax (0.1414 nmol min⁻¹ mg⁻¹), indicating efficient enzymatic processing . This contrasts with difluoromethoxy derivatives, which may undergo faster Phase I oxidation due to the labile OCHF2 group.
Biological Activity
(4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
The compound features a methoxy group and a fluoropropoxy substituent, which may influence its interaction with biological targets. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the methoxy and fluoropropoxy groups enhances lipophilicity, potentially facilitating membrane permeability and receptor binding.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | MRSA, E. coli |
| Control Compound | 62.5 | E. faecalis |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa and A549. The IC50 values for these activities are critical for determining therapeutic potential.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
Neuroprotective Effects
The compound's interaction with phosphodiesterase enzymes suggests potential neuroprotective effects, particularly in conditions related to neuropsychiatric disorders. Studies have shown that similar compounds can modulate signaling pathways involved in neuronal survival.
Case Studies
Recent studies have explored the biological effects of this compound in various experimental models:
- In vitro Antibacterial Study : A study evaluated the antibacterial efficacy against MRSA strains, revealing promising results with a significant reduction in bacterial growth compared to controls.
- Anticancer Evaluation : Another investigation assessed the compound's cytotoxicity against human cancer cell lines, demonstrating effective inhibition of cell growth and induction of apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
